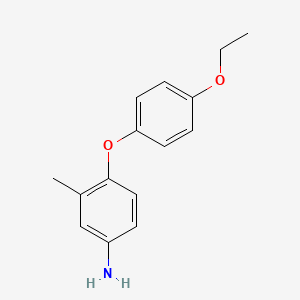

4-(4-Ethoxyphenoxy)-3-methylaniline

Description

4-(4-Ethoxyphenoxy)-3-methylaniline is an aromatic amine derivative characterized by a central aniline core substituted with a methyl group at the 3-position and a 4-ethoxyphenoxy group at the 4-position. This compound belongs to a broader class of diaryl ether anilines, which are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic properties and bioactivity.

Properties

IUPAC Name |

4-(4-ethoxyphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-13-5-7-14(8-6-13)18-15-9-4-12(16)10-11(15)2/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGRVDGJHAUWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenoxy)-3-methylaniline typically involves the reaction of 4-ethoxyphenol with 3-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(4-Ethoxyphenoxy)-3-methylaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: 4-(4-Ethoxyphenoxy)-3-methylaniline.

Substitution: Halogenated or nitrated derivatives of the parent compound.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

4-(4-Ethoxyphenoxy)-3-methylaniline is utilized as a reagent in various organic synthesis reactions. Its structure allows it to participate in carbon–carbon bond-forming reactions, which are essential in the synthesis of complex organic molecules. This compound can be involved in reactions such as:

- Suzuki-Miyaura Coupling: A widely used method for forming biaryl compounds.

- Nucleophilic Substitution: It can undergo substitution reactions due to the presence of the aniline group, allowing for modifications that enhance its utility in synthetic pathways.

Biological Research

Proteomics and Drug Development

In biological research, 4-(4-Ethoxyphenoxy)-3-methylaniline is employed in proteomics to study protein interactions and functions. Its ability to interact with specific proteins makes it a valuable tool for:

- Target Identification: Understanding how drugs interact with proteins.

- Mechanistic Studies: Investigating the pathways through which proteins exert their effects.

Potential Therapeutic Applications

The compound's structural features suggest potential applications in drug development. Its aniline moiety can be linked to pharmacophores that target various diseases, particularly those involving protein misfolding or aggregation.

Material Science

Specialty Chemicals Production

4-(4-Ethoxyphenoxy)-3-methylaniline is also significant in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in:

- Polymer Chemistry: As a building block for advanced materials with tailored properties.

- Coatings and Adhesives: Its phenolic structure can enhance adhesion and thermal stability.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of 4-(4-Ethoxyphenoxy)-3-methylaniline in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized for yield and purity, showcasing its effectiveness as a reagent in organic synthesis.

Case Study 2: Protein Interaction Studies

Research involving this compound highlighted its role in studying protein-ligand interactions. The binding affinity was assessed using surface plasmon resonance (SPR), indicating its potential as a lead compound for drug discovery targeting specific proteins involved in cancer pathways.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of substituents (e.g., 3-methyl vs. 2-methyl in ) significantly alters steric and electronic profiles. For example, 4-(3-Ethoxyphenoxy)-2-methylaniline may exhibit reduced steric hindrance compared to the 3-methyl analog, influencing reactivity .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) vs. ethoxy (moderately donating) substituents affect electronic properties. Methoxy derivatives (e.g., ) are often used in luminescent materials due to enhanced charge transfer , while ethoxy groups may improve lipophilicity in bioactive compounds.

Biological Activity

4-(4-Ethoxyphenoxy)-3-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₁₅H₁₇NO₂, is a derivative of aniline and is characterized by the presence of both ethoxy and methylaniline substituents. This article aims to explore the biological activity of 4-(4-Ethoxyphenoxy)-3-methylaniline, including its mechanism of action, applications, and relevant case studies.

- Molecular Formula : C₁₅H₁₇NO₂

- CAS Number : 946663-70-3

- MDL Number : MFCD08687735

The biological activity of 4-(4-Ethoxyphenoxy)-3-methylaniline is primarily attributed to its interactions with various biological macromolecules. Its mechanism may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Biological Activity and Applications

Research has indicated several potential applications for 4-(4-Ethoxyphenoxy)-3-methylaniline:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have explored its efficacy against various microbial strains, suggesting a role as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

In a study examining the anticancer effects of 4-(4-Ethoxyphenoxy)-3-methylaniline, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 30 µM across different cell types. The compound also induced apoptosis as evidenced by increased annexin V staining in treated cells.

Case Study: Anti-inflammatory Mechanism

Another research investigation focused on the anti-inflammatory properties of the compound. Using a cytokine-stimulated model, it was found that treatment with 4-(4-Ethoxyphenoxy)-3-methylaniline significantly decreased IL-6 and TNF-alpha levels, demonstrating its potential utility in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.